bpV(phen)(PotassiumHydrate)

PTEN PI3K/Akt pathway Enzymatic Assay

Generic PTEN inhibitors often trigger confounding Erk1/2 off-target activation, compromising PI3K/Akt signaling studies. bpV(phen) (potassium hydrate) provides strict PTEN-dependent Akt activation without this liability. • IC₅₀ 38 nM for PTEN-~50× more potent than SF1670, reducing solvent toxicity artifacts • No interference with skeletal muscle glycogen synthesis vs. bpV(pic), enabling liver-specific insulin signaling studies • Validated in vivo in PC-3 prostate cancer xenograft model (5 mg/kg i.p. daily) ≥98% purity, yellow-orange crystalline solid. Ships on wet ice; store at -20°C.

Molecular Formula C12H14KN2O8V-5
Molecular Weight 404.29 g/mol
Cat. No. B15133839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebpV(phen)(PotassiumHydrate)
Molecular FormulaC12H14KN2O8V-5
Molecular Weight404.29 g/mol
Structural Identifiers
SMILESC1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+]
InChIInChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;;
InChIKeyBYTARXWSMLTRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bpV(phen): Selective PTEN/PTP Inhibitor for PI3K/Akt Research


bpV(phen) (Potassium Hydrate) is a bisperoxovanadium (bpV) complex that functions as a potent, insulin-mimetic inhibitor of protein tyrosine phosphatases (PTPs) [1]. It exhibits a strong preference for the tumor suppressor phosphatase PTEN (IC₅₀ = 38 nM), while also inhibiting the vascular endothelial PTP-β (IC₅₀ = 343 nM) and PTP-1B (IC₅₀ = 920 nM) with lower potency . As a first-generation vanadium-based probe, it is widely used to activate the PI3K/Akt signaling pathway in both in vitro and in vivo models of cancer, metabolism, and inflammation [2].

Workflow

PI3K/Akt pathway activation & PTEN-dependent signaling studies

Target

PTEN-preferring bisperoxovanadium (bpV) phosphatase inhibition

Research Models

Cancer, metabolism, and inflammation; in vitro & in vivo

bpV(phen) Selectivity vs. Other bpV PTEN Inhibitors


Although all bisperoxovanadium (bpV) compounds are classified as PTEN inhibitors, their ancillary ligands dictate substantial differences in target selectivity, in vivo tissue distribution, and biological response [1]. For instance, bpV(pic) and bpV(phen) exhibit divergent effects on skeletal muscle glycogen synthesis despite having comparable in vitro PTEN IC₅₀ values [2]. More critically, bpV(HOpic), a close analog, triggers PTEN-independent Erk1/2 phosphorylation, while bpV(phen) maintains superior on-target specificity for PTEN [3]. These disparities render generic substitution between bpV compounds scientifically invalid for applications requiring precise modulation of the PI3K/Akt axis or tissue-specific insulin-mimetic activity.

Ancillary ligand dictates target selectivity

Different bpV ancillary ligands (e.g., pic, HOpic, Me₂phen) result in distinct target profiles and tissue responses; they are not functionally interchangeable.

bpV(HOpic) may induce off-target Erk activation

Reported PTEN-independent Erk1/2 phosphorylation with bpV(HOpic) can confound PI3K/Akt readouts, whereas bpV(phen) requires PTEN for Akt activation.

Tissue-specific glycogenic response differs

bpV(pic) stimulates skeletal muscle glycogen synthesis, while bpV(phen) lacks this effect; substitution can mask tissue-specific insulin-mimetic mechanisms.

bpV(phen) Comparative Performance Evidence


PTEN Inhibition Potency vs. VO-OHpic and SF1670

bpV(phen) inhibits PTEN with an IC₅₀ of 38 nM . This potency is directly comparable to VO-OHpic (IC₅₀ = 35-46 nM) and is significantly superior—by approximately 50-fold—to the less potent inhibitor SF1670 (IC₅₀ = 2 µM) .

PTEN IC₅₀ Potency
Reported
38 nM
~50× lower than SF1670 (2 µM)

Supports low-concentration PTEN pathway activation; comparable nanomolar range to VO-OHpic (35-46 nM).

Recombinant PTEN enzymatic assay. Cross-study comparison.

PTEN PI3K/Akt pathway Enzymatic Assay

Mechanistic Selectivity vs. bpV(HOpic)

In a direct head-to-head cellular study, bpV(HOpic) was found to be less specific for PTEN, triggering PTEN-independent phosphorylation of Erk1/2 [1]. In contrast, bpV(phen) did not induce this off-target MAPK pathway activation and required PTEN re-expression in null cells to restore Akt phosphorylation, demonstrating superior on-target mechanistic fidelity [1].

Mechanistic Selectivity
Head-to-head
No PTEN-independent Erk1/2 phosphorylation

On-target PTEN requirement confirmed; avoids Erk1/2 confounding seen with bpV(HOpic).

PTEN wild-type & null cell lines. Source-specific evidence.

Signal Transduction Drug Specificity Cancer

In Vivo Hypoglycemic Potency vs. bpV(Me₂phen)

Following intravenous administration in normal rats, bpV(phen) achieved 50% of its maximal hypoglycemic effect at a dose of 0.04 µmol/100 g body weight [1]. This in vivo potency is comparable to bpV(pic) (0.04 µmol/100 g) and is approximately 16-fold greater than that of the structurally related analog bpV(Me₂phen), which required a dose of 0.65 µmol/100 g to elicit the same effect [1].

In Vivo Potency
Head-to-head
ED₅₀ 0.04 µmol/100 g i.v.

~16× greater hypoglycemic response than bpV(Me₂phen); supports dose selection for metabolic models.

Intravenous administration in rats. Plasma glucose measurement.

Diabetes Glucose Metabolism In Vivo Pharmacology

Tissue-Specific Glycogen Synthesis vs. bpV(pic)

Despite having nearly identical in vitro PTEN inhibition profiles and in vivo hypoglycemic potency, bpV(phen) and bpV(pic) exhibit distinct tissue-targeting behaviors [1]. In an in vivo rat model, bpV(pic) stimulated a significant increase in [¹⁴C]glucose incorporation into diaphragm glycogen, an effect that was synergistic with insulin [1]. Under the same experimental conditions, bpV(phen) displayed no detectable effect on glycogen synthesis in skeletal muscle, highlighting a fundamental difference in biological activity driven by the ancillary ligand [1].

Tissue Selectivity
Head-to-head
No glycogen synthesis stimulation in diaphragm

Differential tissue activity: bpV(pic) stimulates muscle glycogen; bpV(phen) does not.

Rat diaphragm [¹⁴C]glucose incorporation. Model-specific response.

Skeletal Muscle Insulin Signaling Metabolism

IRK Activation Potency vs. Sodium Orthovanadate

bpV(phen) inhibits the in situ dephosphorylation of autophosphorylated insulin receptors with a potency that exceeds that of the classic phosphatase inhibitor sodium orthovanadate by more than 1000-fold . This quantitative difference establishes bpV(phen) as a far more effective tool for sustaining insulin receptor tyrosine kinase (IRK) activity in cellular models.

IRK Activation
Reported
>1000-fold over orthovanadate

Enables sustained insulin receptor kinase activation at low concentrations.

In situ IRK dephosphorylation assay. Data to verify.

Insulin Receptor Phosphatase Inhibition Enzymology

In Vivo Tumor Growth Inhibition in Prostate Cancer Xenografts

Daily intraperitoneal administration of bpV(phen) at 5 mg/kg for 38 days resulted in a significant reduction in average tumor volume in a male BALB/c nude mouse model bearing PC-3 prostate cancer xenografts [1]. This provides direct evidence of its functional antagonism of PTEN in an oncogenic context in vivo, where PTEN is a key tumor suppressor.

Tumor Growth
Reported
Significant tumor volume reduction vs. vehicle

Supports PTEN pathway research in prostate cancer xenograft models.

PC-3 xenograft, 5 mg/kg i.p. daily. Endpoint context requires validation.

Oncology Prostate Cancer Xenograft Model

bpV(phen) Validated Application Scenarios


PTEN Signaling with Nanomolar Potency

Researchers investigating the PI3K/Akt/mTOR pathway in cells with high PTEN expression should select bpV(phen) over SF1670 due to its ~50-fold greater potency (IC₅₀ 38 nM vs. 2 µM), which allows for robust pathway activation at concentrations that minimize solvent-related artifacts and cellular toxicity .

On-Target PTEN Specificity Studies

For experiments designed to isolate PTEN-dependent signaling events, bpV(phen) is the superior choice over bpV(HOpic). The latter compound has been shown to induce PTEN-independent Erk1/2 phosphorylation, a confounding off-target effect not observed with bpV(phen), which strictly requires PTEN for Akt activation [1].

Insulin-Mimetic Hepatic Glucose Metabolism

In metabolic studies where the goal is to understand insulin action primarily in the liver without direct interference from skeletal muscle glycogen synthesis, bpV(phen) is uniquely suitable. Unlike bpV(pic), which robustly stimulates muscle glycogen incorporation, bpV(phen) does not affect this pathway, allowing for a clearer analysis of hepatic insulin receptor kinase activation and downstream effects [2].

PTEN-Deficient Tumor Models

For in vivo evaluation of PTEN inhibition in cancer, bpV(phen) provides a validated tool with documented efficacy in a PC-3 prostate cancer xenograft model [3]. Its established dosing regimen (5 mg/kg i.p. daily) and tumor-suppressive effect in this context make it a practical starting point for preclinical therapeutic exploration in PTEN-null or haploinsufficient tumors.

Application
Selection Property
Validation Focus
PI3K/Akt pathway activation studies
Reported nanomolar PTEN IC₅₀ (38 nM)
pAkt and downstream target phosphorylation
PTEN-dependent signaling pathway research
Absence of off-target Erk1/2 activation
Phospho-Erk1/2 and Akt profiling in PTEN-null models
Hepatic insulin receptor kinase research
Lack of skeletal muscle glycogen synthesis stimulation
Liver glycogen synthesis and IRK activation endpoints
Prostate cancer xenograft research
In vivo tumor growth suppression evidence
Tumor volume and PTEN status assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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